IDR 1002

Immunomodulation Host defense peptides In vivo infection models

IDR-1002 is a synthetic 12-aa cationic host defense peptide derivative with potent immunomodulatory activity via chemokine induction, not direct membrane lysis. Its >5-fold protective dose advantage over IDR-1 in S. aureus models reduces material costs per experimental unit—critical for dose-response and chronic administration studies. Ideal for inflammatory arthritis research (MMP-3/MCP-1 suppression, IL-1RA enhancement) and antibiotic adjuvant programs.

Molecular Formula C79H130N26O13
Molecular Weight 1652.0 g/mol
Cat. No. B10830443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIDR 1002
Molecular FormulaC79H130N26O13
Molecular Weight1652.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N
InChIInChI=1S/C79H130N26O13/c1-11-44(9)63(75(117)99-54(28-20-34-91-78(86)87)66(108)95-52(65(83)107)26-17-18-32-80)104-69(111)55(29-21-35-92-79(88)89)97-70(112)59(38-47-40-94-51-25-16-14-23-49(47)51)102-74(116)62(43(7)8)103-76(118)64(45(10)12-2)105-72(114)57(36-41(3)4)100-71(113)58(37-46-39-93-50-24-15-13-22-48(46)50)101-67(109)53(27-19-33-90-77(84)85)96-68(110)56(30-31-60(81)106)98-73(115)61(82)42(5)6/h13-16,22-25,39-45,52-59,61-64,93-94H,11-12,17-21,26-38,80,82H2,1-10H3,(H2,81,106)(H2,83,107)(H,95,108)(H,96,110)(H,97,112)(H,98,115)(H,99,117)(H,100,113)(H,101,109)(H,102,116)(H,103,118)(H,104,111)(H,105,114)(H4,84,85,90)(H4,86,87,91)(H4,88,89,92)/t44-,45-,52-,53-,54-,55-,56-,57-,58-,59-,61-,62-,63-,64-/m0/s1
InChIKeySEBZWKNTKRJFDZ-BRVBZNILSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IDR-1002 (VQRWLIVWRIRK-NH₂) Procurement Guide: A Synthetic Cationic Innate Defense Regulator Peptide for Immunomodulation Research


IDR-1002 (Innate Defense Regulator 1002) is a synthetic, 12-amino acid cationic host defense peptide derivative identified from a bactenecin library, with the sequence VQRWLIVWRIRK-NH₂ and a molecular weight of 1652.06 Da . It is characterized as an immunomodulatory peptide that functions primarily through chemokine induction and leukocyte recruitment rather than direct antimicrobial activity, distinguishing it mechanistically from classical membrane-lytic antimicrobial peptides [1]. IDR-1002 is commercially available as a trifluoroacetate salt (CAS 1224095-25-3) with typical purity specifications of ≥95% by HPLC [2].

Why IDR-1002 Cannot Be Substituted with Other IDR Peptides or Broad-Spectrum Antimicrobials


Within the innate defense regulator peptide family, functional profiles diverge substantially despite shared cationic peptide architecture. IDR-1002, IDR-1018, and IDR-HH2 exhibit distinct chemokine induction patterns in human PBMCs [1], while IDR-1 demonstrates significantly weaker chemokine induction potency [2]. Furthermore, IDR-1002's mechanism relies primarily on immunomodulation rather than direct bacterial killing, contrasting sharply with natural host defense peptides such as LL-37 that possess both antimicrobial and immunomodulatory activities [3]. Substituting IDR-1002 with IDR-1018, IDR-HH2, or LL-37 without accounting for these functional differences would compromise experimental reproducibility and therapeutic hypothesis testing. Procurement decisions must therefore be guided by the specific functional profile required for the intended research application.

IDR-1002 Quantitative Differentiation Evidence: Direct Comparator Data for Procurement and Selection


Enhanced In Vivo Protective Efficacy: >5-Fold Reduction in Protective Dose vs. IDR-1

IDR-1002 was selected from a bactenecin derivative library based on its substantially more potent ability to induce chemokines in human PBMCs compared to predecessor IDR-1. This enhanced in vitro chemokine induction activity correlated directly with stronger protective activity in vivo in a Staphylococcus aureus-invasive infection model [1].

Immunomodulation Host defense peptides In vivo infection models Staphylococcus aureus Chemokine induction

Superior In Vitro Safety Profile: Absence of Cytotoxicity vs. LL-37 in Bronchial Epithelial and Macrophage Cells

In comparative in vitro studies using human bronchial epithelial (HBE) cells and RAW macrophages challenged with Pseudomonas aeruginosa, IDR-1002 demonstrated a markedly different cytotoxicity profile compared to the natural host defense peptide LL-37. Unlike LL-37, which exhibited cytotoxic effects at the tested concentrations, IDR-1002 showed no toxic effects in vitro [1].

Cytotoxicity Host defense peptides Pseudomonas aeruginosa In vitro toxicology Drug safety

Functional Divergence: Distinct Chemokine Induction Profile Among IDR Family Peptides in Human PBMCs

A comparative analysis of IDR-1002, IDR-1018, and IDR-HH2 in human peripheral blood mononuclear cells (PBMCs) revealed peptide-specific chemokine induction profiles. Each IDR peptide modulated a distinct set of chemokines and cytokines, demonstrating that these structurally related peptides are not functionally interchangeable [1].

Chemokine induction Immunomodulation PBMC assay Cytokine profiling Host defense peptides

Antibiotic Synergism: IDR-1002 Enhances Ciprofloxacin Antimicrobial Activity

IDR-1002 demonstrates synergistic antimicrobial activity when combined with the fluoroquinolone antibiotic ciprofloxacin. This synergy has been specifically documented in the context of dental pulp revascularization therapy, where the IDR-1002/ciprofloxacin combination showed enhanced antimicrobial efficacy compared to ciprofloxacin alone [1].

Antibiotic synergy Ciprofloxacin Antimicrobial peptides Combination therapy Biofilm

IDR-1002 Optimal Research Application Scenarios Based on Validated Differentiation Evidence


In Vivo Immunomodulation Studies Requiring Low-Dose Efficacy with Minimized Peptide Consumption

IDR-1002's >5-fold enhanced protective dose advantage over IDR-1 in murine S. aureus infection models [1] makes it the preferred choice for in vivo studies where peptide quantity is a limiting factor. Researchers conducting dose-response experiments, chronic administration protocols, or studies in larger animal models will benefit from the reduced material requirements per experimental unit, directly lowering procurement costs and enabling more comprehensive experimental designs within fixed peptide budgets.

Cell-Based Inflammatory Assays Requiring Low-Background Cytotoxicity

For in vitro studies involving bronchial epithelial cells, macrophages, or other primary cell types sensitive to peptide-induced cytotoxicity, IDR-1002's demonstrated absence of toxic effects (in contrast to LL-37) [1] provides a cleaner experimental system. This is particularly critical for immunomodulation assays where cell viability confounders must be minimized to accurately interpret cytokine and chemokine responses.

Chronic Inflammatory Disease Models Targeting Selective Inflammatory Pathway Modulation

IDR-1002's unique ability to suppress MMP-3 and MCP-1 while enhancing IL-1RA in synovial fibroblasts [1] positions it specifically for research in inflammatory arthritis and related chronic inflammatory conditions. Unlike IDR-1018 or IDR-HH2, which exhibit different immunomodulatory signatures [2], IDR-1002 is the appropriate selection for studies focused on NF-κB, JNK, and p38 MAPK pathway modulation in fibroblast-like synoviocytes.

Combination Antimicrobial-Immunomodulatory Therapy Development Programs

Given IDR-1002's documented synergy with ciprofloxacin [1] and its immunomodulatory rather than direct antimicrobial mechanism [2], it is specifically suited for combination therapy research programs investigating antibiotic-sparing strategies. This dual-function profile distinguishes it from purely antimicrobial peptides and from IDR-1 (which lacks the enhanced chemokine induction potency), making IDR-1002 the rational choice for studies requiring both immunomodulation and antibiotic adjuvant effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for IDR 1002

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.